Cas no 837364-89-3 (2,4-Difluoro-5-iodopyridine)

2,4-Difluoro-5-iodopyridine is a halogenated pyridine derivative characterized by its distinct substitution pattern, featuring fluorine and iodine atoms at the 2, 4, and 5 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, due to the reactivity of the iodine substituent. The electron-withdrawing fluorine atoms enhance its utility in nucleophilic aromatic substitution reactions, enabling selective functionalization. Its stability and well-defined reactivity make it valuable for pharmaceutical and agrochemical applications, where precise structural modifications are required. The compound is typically handled under inert conditions to preserve its integrity.
2,4-Difluoro-5-iodopyridine structure
2,4-Difluoro-5-iodopyridine structure
Product Name:2,4-Difluoro-5-iodopyridine
CAS No:837364-89-3
MF:C5H2F2IN
MW:240.977360248566
MDL:MFCD09029864
CID:828097
PubChem ID:12175805
Update Time:2025-10-31

2,4-Difluoro-5-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Difluoro-5-iodopyridine
    • PYRIDINE, 2,4-DIFLUORO-5-IODO-
    • 2,4-Difluoro-5-iodopyridine (ACI)
    • AKOS015962658
    • CS-0005563
    • FD10678
    • EN300-225713
    • 2,4-Difluoro-5-iodo-pyridine
    • MFCD09029864
    • 5-iodo-2,4-difluorpyridine
    • AC-25206
    • AS-59553
    • SCHEMBL4713024
    • SY260879
    • DTXSID90479261
    • 837364-89-3
    • DB-075965
    • MDL: MFCD09029864
    • Inchi: 1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H
    • InChI Key: GTAAUJUZQSTFHD-UHFFFAOYSA-N
    • SMILES: FC1C=C(F)C(I)=CN=1

Computed Properties

  • Exact Mass: 240.92000g/mol
  • Monoisotopic Mass: 240.92000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 12.9Ų

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2,4-Difluoro-5-iodopyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
1.2 Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
1.2 Solvents: Water
Reference
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Production Method 3

Reaction Conditions
1.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
2.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
3.2 Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
4.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
4.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
4.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
5.2 Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
5.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
5.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
5.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
6.2 Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
2.2 Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -75 °C
1.2 Reagents: Iodine
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
2.2 Solvents: Water
Reference
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Production Method 8

Reaction Conditions
1.1 Reagents: Iodine chloride
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
2.2 Solvents: Water
Reference
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Production Method 9

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
3.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
3.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
4.2 Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

2,4-Difluoro-5-iodopyridine Raw materials

2,4-Difluoro-5-iodopyridine Preparation Products

2,4-Difluoro-5-iodopyridine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:837364-89-3)2,4-Difluoro-5-iodopyridine
Order Number:A904315
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:17
Price ($):1120.0
Email:sales@amadischem.com

Additional information on 2,4-Difluoro-5-iodopyridine

Comprehensive Overview of 2,4-Difluoro-5-iodopyridine (CAS No. 837364-89-3): Properties, Applications, and Industry Insights

2,4-Difluoro-5-iodopyridine (CAS No. 837364-89-3) is a halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound's molecular formula, C5H2F2IN, highlights its versatility as a building block for heterocyclic synthesis. With the increasing demand for fluorinated compounds in drug discovery, this molecule serves as a critical intermediate for designing bioactive molecules targeting enzymes and receptors.

Recent studies emphasize the role of 2,4-Difluoro-5-iodopyridine in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal for constructing complex aryl-aryl bonds. Its iodo-substitution offers excellent reactivity for palladium-catalyzed transformations, a topic frequently searched by chemists optimizing C-C bond formation protocols. The compound's fluorine atoms further enhance its metabolic stability, aligning with the pharmaceutical industry's focus on improved drug half-lives.

From an industrial perspective, 837364-89-3 is often discussed alongside trends like green chemistry and atom economy. Researchers explore solvent-free or catalytic methods to incorporate this moiety efficiently, addressing environmental concerns raised in platforms like ACS Sustainable Chemistry forums. Analytical techniques such as HPLC purity analysis and NMR characterization are commonly associated with its quality control, reflecting user queries about compound validation workflows.

The compound’s relevance extends to material science, where its electron-withdrawing properties contribute to designing organic semiconductors and OLED precursors. This dual applicability in life sciences and advanced materials makes it a recurring keyword in multidisciplinary patent filings. Notably, its storage stability under inert conditions is a frequent discussion point in chemical handling guidelines shared across academic and industrial networks.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), a hot topic in targeted protein degradation therapies. The pyridine core of 2,4-Difluoro-5-iodopyridine facilitates linker attachment, a feature highlighted in recent Journal of Medicinal Chemistry publications. Such innovations align with growing searches for small-molecule degraders and E3 ligase ligands in PubMed and SciFinder databases.

Regulatory compliance remains a key consideration, with suppliers emphasizing REACH certification and GMP-grade synthesis to meet global standards. Discussions on scalable production often reference this compound’s optimized routes, including continuous flow chemistry—a technique trending in process intensification literature. These aspects cater to queries about cost-effective halogenation strategies in organic synthesis.

In summary, 2,4-Difluoro-5-iodopyridine (CAS No. 837364-89-3) exemplifies the convergence of medicinal chemistry, catalysis, and sustainable manufacturing. Its multifaceted utility ensures continued relevance across scientific disciplines, driven by evolving research paradigms and industrial needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:837364-89-3)2,4-Difluoro-5-iodopyridine
A904315
Purity:99%
Quantity:1g
Price ($):1120.0
Email